molecular formula C16H21N4O6PS B14254491 5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine CAS No. 321982-22-3

5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine

Cat. No.: B14254491
CAS No.: 321982-22-3
M. Wt: 428.4 g/mol
InChI Key: ILKHHCMNSXHGJU-BFHYXJOUSA-N
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Description

5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is a synthetic compound with a complex structure that includes aziridine and phosphorothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the phosphorothioyl group.

    Substitution: The aziridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine involves its interaction with DNA. The aziridine rings can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is similar to that of other nitrogen mustard alkylating agents, which are known to exert their effects by forming aziridinium cation intermediates .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.

    Thio-TEPA: A triazine-based alkylating agent with similar DNA-alkylating properties.

Uniqueness

5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is unique due to its combination of aziridine and phosphorothioyl groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

321982-22-3

Molecular Formula

C16H21N4O6PS

Molecular Weight

428.4 g/mol

IUPAC Name

5-[3-[bis(aziridin-1-yl)phosphinothioyloxy]prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H21N4O6PS/c21-10-13-12(22)8-14(26-13)20-9-11(15(23)17-16(20)24)2-1-7-25-27(28,18-3-4-18)19-5-6-19/h9,12-14,21-22H,3-8,10H2,(H,17,23,24)/t12-,13+,14+/m0/s1

InChI Key

ILKHHCMNSXHGJU-BFHYXJOUSA-N

Isomeric SMILES

C1CN1P(=S)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O

Canonical SMILES

C1CN1P(=S)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O

Origin of Product

United States

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